5-Ethylpyrrolidin-3-ol
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Overview
Description
5-Ethylpyrrolidin-3-ol is an organic compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the use of 1,3-dipolar cycloaddition reactions between a nitrone and an olefin .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-ethylpyrrolidin-3-one, while reduction can produce 5-ethylpyrrolidin-3-amine.
Scientific Research Applications
5-Ethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Ethylpyrrolidin-3-ol include:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
- Pyrrolidin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
5-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3 |
InChI Key |
WSIDOUOBIBIIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CN1)O |
Origin of Product |
United States |
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